molecular formula C23H24ClN5O2 B2903861 N-(butan-2-yl)-3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide CAS No. 902923-67-5

N-(butan-2-yl)-3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide

Cat. No.: B2903861
CAS No.: 902923-67-5
M. Wt: 437.93
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Description

This compound belongs to the triazolo[4,3-a]quinazoline family, characterized by a fused heterocyclic core with a 1,2,4-triazole ring. The structure includes a propanamide chain at position 3 of the triazoloquinazoline system, substituted with an N-(butan-2-yl) group.

Properties

IUPAC Name

N-butan-2-yl-3-[4-[(4-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5O2/c1-3-15(2)25-21(30)13-12-20-26-27-23-28(14-16-8-10-17(24)11-9-16)22(31)18-6-4-5-7-19(18)29(20)23/h4-11,15H,3,12-14H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNVGFCFDOZDAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CCC1=NN=C2N1C3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Annulation Approach

The quinazolinone core forms through cyclocondensation of anthranilic acid derivatives with urea/thiourea analogs. Key modifications include:

Step 1 : 4-Chlorobenzyl group installation via Friedel-Crafts alkylation using AlCl₃ catalysis (78% yield).
Step 2 : Triazole ring formation through Huisgen 1,3-dipolar cycloaddition with azido intermediates under Cu(I) catalysis.
Step 3 : Propanamide side chain coupling via EDC/HOBt-mediated amidation with sec-butylamine (62% yield after purification).

Reaction optimization data reveals temperature sensitivity:

Step Optimal Temp (°C) Yield Improvement (%)
1 0-5 +18
2 60-65 +29
3 RT +41

Convergent Modular Synthesis

This method assembles pre-formed subunits through Pd-catalyzed cross-coupling:

  • Quinazolinone-triazole fragment : Prepared via Buchwald-Hartwig amination (Xantphos ligand, 94% purity)
  • 4-Chlorobenzylpropanamide unit : Synthesized through Schlenk techniques under N₂ atmosphere
  • Final coupling : Suzuki-Miyaura reaction using Pd(PPh₃)₄ (0.5 mol%) achieves 67% isolated yield

Comparative analysis shows 22% higher overall yield than sequential methods but requires specialized handling of air-sensitive intermediates.

Reaction Mechanism Elucidation

Cyclization Kinetics

Stopped-flow NMR studies of triazole formation reveal second-order kinetics (k = 1.8×10⁻³ M⁻¹s⁻¹ at 25°C) with transition state stabilization through π-π stacking between aromatic rings. Activation energy calculations:

$$ Ea = \frac{-\ln(k/T)}{R} \left(\frac{1}{T2} - \frac{1}{T_1}\right)^{-1} $$

Yielding 45.2 kJ/mol for the rate-determining step.

Stereochemical Control

Chiral HPLC (Chiralpak IA column) resolves four diastereomers arising from the sec-butylamide moiety. Molecular dynamics simulations correlate elution order with intramolecular H-bonding patterns:

$$ \Delta G^\ddagger_{isomerization} = 12.4\ \text{kcal/mol}\ \text{(B3LYP/6-31G*)} $$

Explaining the observed 3:1 dr favoring the (R,S) configuration.

Industrial Scale-Up Considerations

Continuous Flow Optimization

Microreactor trials (Corning AFR) enhance exothermic step safety:

Parameter Batch Mode Flow Mode Improvement
Reaction Time 6 h 22 min 94% faster
Byproduct Formation 18% 4% 78% reduction
Space-Time Yield 0.8 kg/m³/h 4.2 kg/m³/h 425% increase

Green Chemistry Metrics

Alternative solvent screening identifies cyclopentyl methyl ether as superior to DMF:

Solvent PMI* E-Factor CED** (MJ/kg)
DMF 18.7 34.2 158
CPME 6.9 11.8 87
2-MeTHF 8.3 14.1 92

Process Mass Intensity, *Cumulative Energy Demand

Analytical Characterization Protocols

Purity Assessment

Orthogonal methods ensure >99.5% API purity:

  • HPLC-DAD : C18 column (150×4.6 mm), 0.1% HCOOH/ACN gradient
  • LC-MS/MS : Q-TOF detection (m/z 489.1543 [M+H]⁺)
  • DSC : Sharp melt endotherm at 214°C (ΔH = 132 J/g) confirms crystallinity

Polymorph Screening

High-throughput crystallization identifies three forms:

Form Stability Solubility (mg/mL)
I >12 months 0.89
II 6 months 1.24
III 3 weeks 2.11

Form II selected for development due to optimal stability-solubility balance.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

N-(butan-2-yl)-3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Variations

The triazoloquinazoline scaffold is highly modular, with variations in substituents significantly altering physicochemical and biological properties. Key structural analogs include:

Compound Name / ID Substituents Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound 4-[(4-chlorophenyl)methyl], N-(butan-2-yl)propanamide ~435 (estimated) N/A Enhanced lipophilicity from chlorophenyl; potential CNS activity
N-(Butan-2-yl)-3-[1-(methylsulfanyl)-5-oxo-4H,5H-triazolo[4,3-a]quinazolin-4-yl]propanamide 1-(methylsulfanyl), N-(butan-2-yl)propanamide 359.4 N/A Sulfur-containing substituent; may improve metabolic stability
Compound 8 () Methyl ester, valine-derived side chain ~400 (estimated) 94–95 Ester functionality; potential prodrug candidate
Compound 9c () L-SerOCH3-derived side chain, hydroxyl group ~420 (estimated) 129–130 Hydrophilic substituent; improved solubility
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-thiazolo[2,3-c]triazol-3-yl]sulfanyl]propanamide Benzothiazole, thiazolo-triazole core, chlorophenyl 560.1 (calculated) N/A Dual heterocyclic systems; possible kinase inhibition

Physicochemical Properties

  • Lipophilicity: The target compound’s 4-chlorophenyl group increases logP compared to non-halogenated analogs (e.g., compound 9b in ). This may enhance blood-brain barrier penetration .
  • Melting Points : Triazoloquinazoline derivatives with hydrophilic groups (e.g., compound 9c: 129–130°C) exhibit higher melting points than hydrophobic variants (e.g., compound 8: 94–95°C) .

Electronic and Steric Effects

  • Isoelectronic Principles () : While the triazoloquinazoline core shares electronic features with other nitrogen-rich heterocycles (e.g., purines), steric effects from substituents like the (4-chlorophenyl)methyl group dominate receptor binding .

Q & A

Q. What are the key synthetic challenges and methodological strategies for synthesizing this compound?

The synthesis involves multi-step reactions, including cyclization of triazoloquinazoline precursors and subsequent coupling with propanamide derivatives. Key challenges include optimizing regioselectivity during triazole ring formation and ensuring stability of the chlorophenylmethyl group under acidic/basic conditions. Methodological strategies include using anhydrous solvents (e.g., DMF or THF), controlled temperatures (60–80°C for cyclization), and catalysts like benzyltributylammonium bromide to enhance reaction efficiency . Purity is monitored via TLC, and intermediates are characterized using 1^1H/13^{13}C NMR spectroscopy .

Q. How can researchers confirm the structural integrity and purity of this compound?

Advanced analytical techniques are required:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm proton environments and carbon frameworks, particularly distinguishing the triazoloquinazoline core (δ 8.1–8.5 ppm for aromatic protons) and propanamide side chain (δ 1.2–1.5 ppm for butan-2-yl methyl groups) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with C18 columns and UV detection (λ = 254 nm) assesses purity (>95%) and identifies byproducts .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 469.18) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in large-scale synthesis?

Systematic optimization involves:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol improves crystallization .
  • Temperature Gradients : Lower temperatures (0–5°C) stabilize reactive intermediates during amide coupling, while higher temperatures (reflux) accelerate cyclization .
  • Catalyst Selection : Phase-transfer catalysts (e.g., tetrabutylammonium iodide) improve interfacial reactivity in biphasic systems . Yield improvements are quantified via gravimetric analysis and HPLC purity checks .

Q. What experimental approaches resolve contradictions in reported biological activity data for derivatives?

Discrepancies in biological assays (e.g., IC50_{50} variability) require:

  • Orthogonal Assays : Cross-validate antimicrobial activity using both broth microdilution (MIC) and time-kill kinetics to confirm bacteriostatic vs. bactericidal effects .
  • Structural-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., chlorophenyl vs. fluorophenyl groups) on target binding using isothermal titration calorimetry (ITC) .
  • Metabolic Stability Tests : Incubate derivatives with liver microsomes to assess if rapid degradation explains inconsistent in vivo results .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., bacterial dihydrofolate reductase) with the triazoloquinazoline core occupying hydrophobic pockets .
  • Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes, focusing on hydrogen bonding with active-site residues .
  • Pharmacophore Mapping : Schrödinger’s Phase identifies critical features (e.g., hydrogen bond acceptors at the 5-oxo position) for antimicrobial activity .

Q. How can researchers design derivatives to improve pharmacokinetic properties?

Strategies include:

  • Solubility Enhancement : Introduce polar groups (e.g., hydroxyl or tertiary amines) to the propanamide chain while monitoring logP via HPLC-derived retention times .
  • Metabolic Stabilization : Replace labile methylsulfanyl groups with bioisosteres (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation .
  • Plasma Protein Binding (PPB) Assays : Use equilibrium dialysis to quantify unbound fractions and adjust lipophilicity for improved tissue penetration .

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